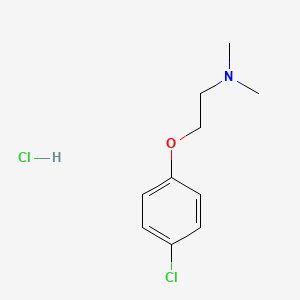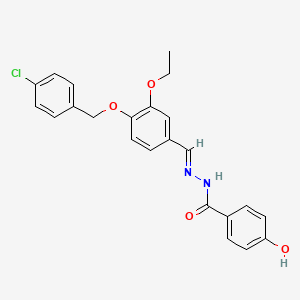
2-(p-Chlorophenoxy)-N,N-dimethylethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N,N-dimethylethanamine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group attached to an ethanamine backbone, which is further modified with dimethyl groups. The hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N,N-dimethylethanamine hydrochloride typically involves the following steps:
Etherification Reaction: The initial step involves the etherification of 4-chlorophenol with 2-chloroethanol in the presence of a base such as potassium carbonate. This reaction forms 2-(4-chlorophenoxy)ethanol.
Amination Reaction: The next step is the amination of 2-(4-chlorophenoxy)ethanol with dimethylamine. This reaction is usually carried out under reflux conditions with a suitable solvent like ethanol.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-(4-chlorophenoxy)-N,N-dimethylethanamine hydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)-N,N-dimethylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N,N-dimethylethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in studies involving cell signaling and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the formulation of certain pesticides and herbicides due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N,N-dimethylethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorophenoxyacetic acid: Another chlorophenoxy derivative used as a herbicide.
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-(4-chlorophenoxy)ethylamine: A related compound with a similar backbone but different functional groups.
Uniqueness
2-(4-chlorophenoxy)-N,N-dimethylethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in water and ability to interact with various biological targets make it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C10H15Cl2NO |
|---|---|
Poids moléculaire |
236.13 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-12(2)7-8-13-10-5-3-9(11)4-6-10;/h3-6H,7-8H2,1-2H3;1H |
Clé InChI |
ABWNDZMFVMXOQO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)


![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)



![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)


![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)
